![molecular formula C6H12F2N2 B3031553 2,2-Difluoro-1,3-dimethyl-1,3-diazinane CAS No. 497181-15-4](/img/structure/B3031553.png)
2,2-Difluoro-1,3-dimethyl-1,3-diazinane
Overview
Description
2,2-Difluoro-1,3-dimethyl-1,3-diazinane, also known as 2,2-difluoro-1,3-dimethylimidazolidine (DFI), is a nucleophilic fluorinating agent . It has the empirical formula C5H10F2N2 and a molecular weight of 136.14 .
Synthesis Analysis
DFI was first reported as a novel deoxofluorination reagent by Hayashi and coworkers in 2002 . It is more reactive than other α,α-difluoroalkylamine agents due to the stabilizing effects endowed by the two nitrogen atoms adjacent to difluoromethylene .Molecular Structure Analysis
The molecular structure of DFI is represented by the SMILES stringCN1CCN(C)C1(F)F
. The InChI key for DFI is MGDCBOKBTJIJBT-UHFFFAOYSA-N
. Chemical Reactions Analysis
DFI is useful for the conversion of alcohols to monofluorides, and aldehydes/ketones to gem-difluorides under mild conditions . It can also convert some phenols to the corresponding deoxofluorinated products .Physical And Chemical Properties Analysis
DFI is a clear liquid with a boiling point of 47 °C at 37 mmHg and a melting point of -8.7 °C . It has a density of 1.096 g/mL at 25 °C and a refractive index (n20/D) of 1.402 .Scientific Research Applications
Deoxofluorination Agent
DFI was first reported as a novel deoxofluorination reagent by Hayashi and coworkers in 2002 . It is a clear liquid with a boiling point of 47 °C at 37 mmHg and a melting point of -8.7 °C . DFI is more reactive than other α,α-difluoroalkylamine agents due to the stabilizing effects endowed by the two nitrogen atoms adjacent to difluoromethylene .
Conversion of Alcohols to Monofluorides
DFI is useful for the conversion of alcohols to monofluorides . For primary alcohols, the corresponding alkyl fluorides can be obtained in good yields under mild conditions . However, for some secondary alcohols, elimination products are dominant .
Conversion of Aldehydes/Ketones to Gem-Difluorides
DFI reacts with non-enolizable aldehydes/ketones to afford gem-difluoro compounds in moderate to high yields . However, in the cases of enolizable carbonyl compounds, vinyl fluorides and aryl acetylene side products are generated as the main products .
Fluorination of Phenols
The hydroxy groups of phenols bearing electron-withdrawing groups can be replaced with fluorine by DFI . For example, treating 4-nitrophenol with DFI in acetonitrile at 85 °C for 15 h affords 4-fluoronitrobenzene in 62% yield .
Thermal Stability
Accelerating rate calorimetry (ARC) analysis showed that thermal decomposition of DFI begins at 150 °C , while diethylaminosulfur trifluoride (DAST) decomposes at about 90 °C , indicating that DFI is much more thermally stable.
Fluorination in Ionic Liquids
Kitazume and coworkers reported the fluorination of various alcohols, aldehydes, and ketones with DFI in ionic liquids . By using ionic liquids as reaction solvent, no conventional aqueous work-up procedures are needed; moreover, the solvent can be recovered easily after extracting the fluorination products with diethyl ether .
Mechanism of Action
Target of Action
The primary targets of 2,2-Difluoro-1,3-dimethyl-1,3-diazinane are alcohols, aldehydes, and ketones . The compound acts as a deoxo-fluorinating agent, converting these targets into monofluorides and gem-difluorides .
Mode of Action
2,2-Difluoro-1,3-dimethyl-1,3-diazinane interacts with its targets through a process known as deoxofluorination . This involves the replacement of a hydroxyl group (OH) in alcohols or a carbonyl group (C=O) in aldehydes and ketones with a fluorine atom, resulting in the formation of monofluorides and gem-difluorides .
Pharmacokinetics
The compound is described as a clear liquid with a boiling point of 47 °c at 37 mmhg and a melting point of -87 °C . These properties may influence its absorption and distribution within the body.
Result of Action
The molecular and cellular effects of 2,2-Difluoro-1,3-dimethyl-1,3-diazinane’s action primarily involve the conversion of alcohols, aldehydes, and ketones into fluorinated compounds . This can alter the chemical properties of these compounds and potentially affect their biological functions.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,2-Difluoro-1,3-dimethyl-1,3-diazinane. For instance, the compound is thermally stable, with thermal decomposition beginning at 150 °C . Therefore, temperature could be a significant environmental factor affecting its stability and reactivity.
Safety and Hazards
Future Directions
The future directions for DFI could involve exploring its use in other types of chemical reactions. For instance, Kitazume and coworkers reported the fluorination of various alcohols, aldehydes, and ketones with DFI in ionic liquids . This approach eliminates the need for conventional aqueous work-up procedures and allows for the easy recovery of the solvent after extracting the fluorination products with diethyl ether .
properties
IUPAC Name |
2,2-difluoro-1,3-dimethyl-1,3-diazinane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c1-9-4-3-5-10(2)6(9,7)8/h3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPCCLZKQGMFFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(C1(F)F)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381280 | |
Record name | 2,2-difluoro-1,3-dimethyl-1,3-diazinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoro-1,3-dimethyl-1,3-diazinane | |
CAS RN |
497181-15-4 | |
Record name | 2,2-difluoro-1,3-dimethyl-1,3-diazinane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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